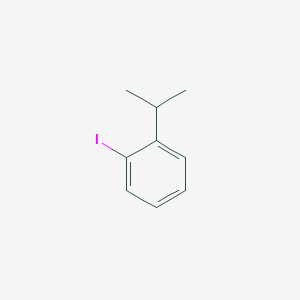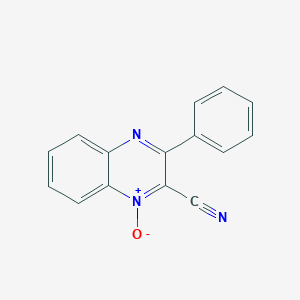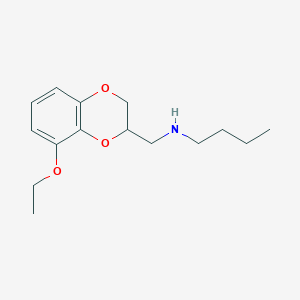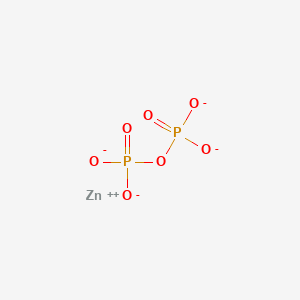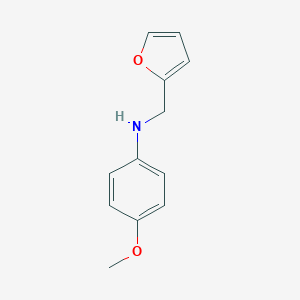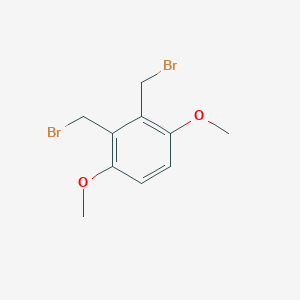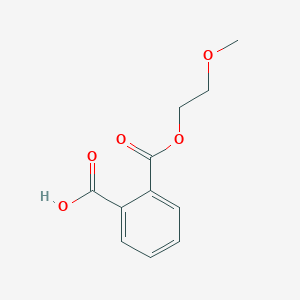![molecular formula C20H17NO2 B096671 Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate CAS No. 19277-46-4](/img/structure/B96671.png)
Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate, also known as CTX-0294885, is a synthetic small molecule that has been developed for scientific research purposes. It belongs to the class of compounds known as tetracyclic hexaene carboxylates and has shown potential in the treatment of various diseases.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate.
Wirkmechanismus
The mechanism of action of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate is not fully understood. However, it has been shown to inhibit the activity of the HIV-1 integrase, which is essential for the replication of the virus. Additionally, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune response. Furthermore, it has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemische Und Physiologische Effekte
Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the replication of HIV-1 in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory properties in animal models of rheumatoid arthritis and multiple sclerosis. Furthermore, it has been shown to have anti-tumor properties in various cancer cell lines. However, further studies are needed to fully understand the biochemical and physiological effects of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate has several advantages for lab experiments. It is a synthetic small molecule that can be easily synthesized in large quantities with high purity and high yield. Additionally, it has shown potential in the treatment of various diseases, making it a promising candidate for further research. However, there are also limitations to the use of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate in lab experiments. It is a relatively new compound, and further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Additionally, it may have limited solubility in certain solvents, which may affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate. First, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Second, it may be useful to study the efficacy of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate in animal models of various diseases. Third, it may be useful to study the pharmacokinetics and pharmacodynamics of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate in humans. Fourth, it may be useful to study the potential drug-drug interactions of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate with other drugs. Finally, it may be useful to study the potential toxicity of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate in humans.
Synthesemethoden
The synthesis of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate involves a multi-step process starting from commercially available starting materials. The synthesis starts with the preparation of 4-bromoanisole, which is then subjected to a Suzuki-Miyaura coupling reaction with 2,3,6,7-tetrabromo-9,10-dihydrophenanthrene to form the intermediate compound. This intermediate is then subjected to a cyclization reaction to form the final product, Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate. The synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate has shown potential in the treatment of various diseases. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. In particular, it has been shown to inhibit the replication of HIV-1 in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory properties in animal models of rheumatoid arthritis and multiple sclerosis. Furthermore, it has been shown to have anti-tumor properties in various cancer cell lines.
Eigenschaften
CAS-Nummer |
19277-46-4 |
|---|---|
Produktname |
Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate |
Molekularformel |
C20H17NO2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate |
InChI |
InChI=1S/C20H17NO2/c1-2-23-19(22)20(12-21)11-17-13-7-3-5-9-15(13)18(20)16-10-6-4-8-14(16)17/h3-10,17-18H,2,11H2,1H3 |
InChI-Schlüssel |
HTMUDVNXDOBHRU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C#N |
Kanonische SMILES |
CCOC(=O)C1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




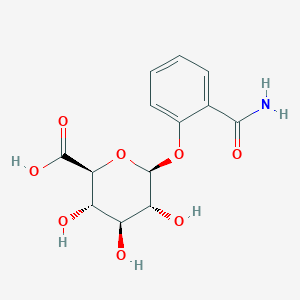
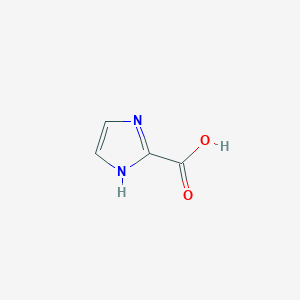
![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)
